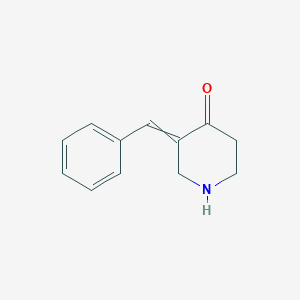

3-Benzylidenepiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

775227-33-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-benzylidenepiperidin-4-one |

InChI |

InChI=1S/C12H13NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2 |

InChI Key |

YLZHKYLBIUOBOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=CC2=CC=CC=C2)C1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Benzylidenepiperidin 4 One

Reactions at the α,β-Unsaturated Ketone Moiety

The conjugated system formed by the carbonyl group and the exocyclic double bond is a key feature of 3-benzylidenepiperidin-4-one's reactivity. This arrangement, known as an enone, is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon of the double bond.

The α,β-unsaturated ketone system in this compound is an excellent Michael acceptor. unl.eduyoutube.com In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system, a process also known as 1,4-conjugate addition. unl.edumasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov

The reaction mechanism begins with the attack of a nucleophile (Michael donor) on the electrophilic β-carbon. unl.edu This initial attack breaks the π-bond of the alkene, and the resulting negative charge is delocalized across the oxygen and the α-carbon through resonance. unl.edu Subsequent protonation of the resulting enolate intermediate, typically during workup, yields the final saturated product. unl.edu This thermodynamically controlled process is favored over the kinetically controlled 1,2-addition to the carbonyl group, especially with softer nucleophiles. masterorganicchemistry.com

Various nucleophiles can participate in Michael additions with this scaffold, including enolates, amines, and thiols. youtube.com For instance, piperidone derivatives themselves can act as nucleophiles in Michael additions to other α,β-unsaturated systems. rsc.org

Thiols are particularly effective nucleophiles for conjugate addition to α,β-unsaturated ketones like this compound, a reaction often termed a thia-Michael addition. youtube.com Conjugated arylidene ketones exhibit a notable affinity for thiols. google.com The reaction is typically base-catalyzed, which deprotonates the thiol (R-SH) to form a more potent thiolate nucleophile (R-S⁻). youtube.com

The thiolate then attacks the β-carbon of the enone system. youtube.com The resulting enolate intermediate is subsequently protonated to afford the thiol adduct. youtube.com This reaction is highly efficient and chemoselective, proceeding readily under mild conditions. researchgate.net The acrylamide (B121943) group, which shares features with the enone system, is well-known to undergo thiol addition, and detailed mechanistic studies support a process that is the microscopic reverse of an E1cb elimination. ncert.nic.in The addition of thiols to enones can be reversible, and the retro-Michael reaction can lead to the elimination of the thiol adduct. youtube.com

| Nucleophile | Reagent Example | Product Type |

| Thiol | Benzylmercaptan | 3-(1-Phenyl-1-(benzylthio)methyl)piperidin-4-one |

| Enolate | Diethyl malonate | Diethyl 2-((4-oxopiperidin-3-yl)(phenyl)methyl)malonate |

| Amine | Methylamine | 3-((Methylamino)(phenyl)methyl)piperidin-4-one |

Derivatization at the Nitrogen Atom (N-Substitution Reactions)

The secondary amine within the piperidine (B6355638) ring is a nucleophilic center that can be readily functionalized through various substitution reactions. This allows for the introduction of a wide array of substituents, significantly modifying the compound's chemical and physical properties. Piperidin-4-ones are versatile intermediates whose pharmacophore can be suitably modified to achieve different biological activities. nih.gov

The piperidine nitrogen can be acylated to form N-acyl derivatives, which are amides. This reaction typically involves treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, derivatives of 3,5-bis(benzylidene)piperidin-4-ones have been shown to react with acryloyl chloride to yield the corresponding N-acryloyl amides. google.com Similarly, piperidin-4-one fragments fused within azacrownophane structures undergo rapid acylation with acetic anhydride to afford N-acyl products in high yield. tcichemicals.com The resulting amides are important structural motifs in many biologically active compounds. researchgate.net

| Acylating Agent | Product Class | Example Product Name |

| Acetyl chloride | N-acetyl derivative | 1-Acetyl-3-benzylidenepiperidin-4-one |

| Benzoyl chloride | N-benzoyl derivative | 1-Benzoyl-3-benzylidenepiperidin-4-one |

| Acryloyl chloride | N-acryloyl derivative | 1-Acryloyl-3-benzylidenepiperidin-4-one |

| Acetic anhydride | N-acetyl derivative | 1-Acetyl-3-benzylidenepiperidin-4-one |

In a similar fashion to acylation, the nitrogen atom can be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields an N-sulfonyl derivative, a sulfonamide. The introduction of a sulfonyl group can serve as a protective measure for the amine and is a key step in the synthesis of various piperidine scaffolds. nih.gov The N-sulfonyl group is generally stable, though it can be removed under specific reductive conditions.

| Sulfonylating Agent | Product Class | Example Product Name |

| p-Toluenesulfonyl chloride | N-tosyl derivative | 3-Benzylidene-1-tosylpiperidin-4-one |

| Methanesulfonyl chloride | N-mesyl derivative | 3-Benzylidene-1-(methylsulfonyl)piperidin-4-one |

| Benzenesulfonyl chloride | N-benzenesulfonyl derivative | 1-(Benzenesulfonyl)-3-benzylidenepiperidin-4-one |

Chemical Modifications of the Benzylidene Moiety

The benzylidene group itself, particularly the exocyclic double bond, is a site for further chemical transformations. These reactions can alter the core structure of the molecule by modifying or removing the benzylidene functionality.

One of the most common transformations is the reduction of the carbon-carbon double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under a hydrogen atmosphere, can selectively reduce the exocyclic double bond to yield 3-benzylpiperidin-4-one. wikipedia.org This reaction converts the planar, conjugated system into a more flexible, saturated structure. Under more forcing conditions, the carbonyl group and even the aromatic ring can also be reduced.

Another significant reaction is ozonolysis, which results in the oxidative cleavage of the double bond. nih.gov Treatment of this compound with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the C=C bond to produce benzaldehyde (B42025) and piperidine-3,4-dione. nih.gov This reaction effectively breaks down the benzylidene moiety, offering a route to different functionalized piperidine derivatives.

While less common for such electron-deficient systems, electrophilic aromatic substitution on the phenyl ring of the benzylidene group could theoretically be performed. The α,β-unsaturated ketone system acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and would direct incoming electrophiles to the meta-positions.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Ring

The benzyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. byjus.com The specific conditions and outcomes of these reactions are influenced by the electronic nature of the existing substituents on the aromatic ring. Common electrophilic aromatic substitution reactions include nitration and halogenation. minia.edu.eg

Nitration:

Nitration involves the introduction of a nitro group (—NO₂) onto the benzyl ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as the catalyst. minia.edu.eg The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺). byjus.com The position of substitution on the benzyl ring is directed by the existing substituents. For an unsubstituted benzyl ring in this compound, the reaction would yield a mixture of ortho, meta, and para isomers. However, if the benzyl ring is already substituted, the directing effects of those substituents will determine the regioselectivity of the nitration. For instance, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. libretexts.orglibretexts.org

Halogenation:

Halogenation is the substitution of a hydrogen atom on the benzyl ring with a halogen (e.g., bromine, chlorine). This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination. byjus.com The catalyst polarizes the halogen molecule, generating a potent electrophile that can be attacked by the electron-rich aromatic ring. minia.edu.eguci.edu Similar to nitration, the position of halogenation is governed by the directing effects of any pre-existing substituents on the benzyl ring. libretexts.org

| Reaction | Reagents | Electrophile | Typical Products (for an unsubstituted benzyl ring) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro, 3-Nitro, and 4-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 2-Bromo, 3-Bromo, and 4-Bromo derivatives |

| Chlorination | Cl₂, FeCl₃ | Cl⁺ (Chloronium ion) | 2-Chloro, 3-Chloro, and 4-Chloro derivatives |

Functional Group Interconversions on Aryl Substituents

Following the introduction of functional groups onto the benzyl ring via electrophilic aromatic substitution, these groups can be further transformed to create a wider array of derivatives. A key example is the reduction of a nitro group.

Reduction of Nitro Group:

The nitro group, introduced during nitration, can be readily reduced to a primary amine (—NH₂). This transformation is a cornerstone of synthetic organic chemistry, providing a route to anilines and their derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a clean and efficient method.

Metal/Acid Reduction: Historically, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) have been widely used.

Transfer Hydrogenation: Reagents like formic acid can be used as a hydrogen source in the presence of a catalyst, offering a base-free reduction method. organic-chemistry.org

This reduction is a critical step as the resulting amino group can undergo a vast number of subsequent reactions, including diazotization, acylation, and alkylation, further diversifying the molecular structure.

| Reducing System | Reagent(s) | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Varies (pressure, solvent) | Amine |

| Metal in Acid | Fe, HCl or Sn, HCl | Reflux | Amine |

| Transfer Hydrogenation | Formic Acid, Catalyst | Mild conditions | Amine |

| Borohydride Systems | NaBH₄ | Can be used for selective reductions | Amine or Hydroxylamine |

Ring-Opening and Ring-Closing Reactions of the Piperidin-4-one Skeleton

The piperidin-4-one core of this compound is a versatile scaffold for constructing more complex heterocyclic systems, particularly spirocyclic compounds.

Ring-Closing Reactions to Form Spirocycles:

Spiropiperidines, which feature a spirocyclic junction at one of the piperidine ring carbons, are of significant interest in medicinal chemistry. rsc.org The piperidin-4-one moiety is a common starting point for the synthesis of 4-spiropiperidines. whiterose.ac.uk These syntheses often involve the formation of a new ring fused at the C4 position of the piperidine. For example, various spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for biological activity. nih.gov The construction of such spiro systems can be achieved through multi-step sequences that may involve reactions like intramolecular cyclizations. whiterose.ac.uk The general strategy involves reacting the piperidin-4-one with a bifunctional reagent that can form a new ring attached at the C4 position.

Ring-Opening Reactions:

While less common for this specific scaffold, ring-opening reactions of the piperidine ring can occur under certain conditions. These reactions typically require activation of the ring, for instance, through the formation of a pyridinium (B92312) salt, followed by nucleophilic attack that cleaves a C-N bond. Such strategies can be employed to convert cyclic systems into functionalized acyclic compounds, which can then be used in further synthetic transformations.

Rearrangement Reactions

The this compound structure and its derivatives can undergo several types of rearrangement reactions, which are powerful tools for skeletal reorganization in organic synthesis.

Favorskii Rearrangement:

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. ddugu.ac.inpurechemistry.org For a cyclic α-halo ketone, this rearrangement typically results in a ring contraction. alfa-chemistry.comnrochemistry.com If this compound were to be halogenated at the C5 position (alpha to the carbonyl group), the resulting α-halo ketone could potentially undergo a Favorskii rearrangement.

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon (C3). wikipedia.org Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to a carbanion. ddugu.ac.in This carbanion is then protonated to yield the final product, which in the case of a cyclic substrate, is a ring-contracted carboxylic acid or its derivative (e.g., an ester if an alkoxide is used as the base). wikipedia.org For an α-halo derivative of this compound, this would lead to a substituted pyrrolidine-3-carboxylic acid derivative.

Beckmann Rearrangement:

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like thionyl chloride can induce the rearrangement. wikipedia.orgderpharmachemica.com

The reaction involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For the oxime of this compound, two possible migration products (lactams) could be formed, depending on which carbon group (C3 or C5) migrates. The stereochemistry of the oxime (E or Z isomer) determines which group migrates. This rearrangement provides a synthetic route to substituted caprolactam analogs, which are valuable heterocyclic structures. derpharmachemica.com

Structural Elucidation and Conformational Analysis of 3 Benzylidenepiperidin 4 One Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and detailed structural elucidation of 3-benzylidenepiperidin-4-one derivatives. Each technique provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton.

¹H NMR: The proton NMR spectra of these compounds are characterized by distinct signals corresponding to the aromatic protons of the benzylidene group, the vinylic proton, and the protons of the piperidin-4-one ring. The chemical shift of the vinylic proton is particularly diagnostic and is influenced by the substituents on the aromatic ring. The protons on the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region of the spectrum. Two-dimensional NMR techniques such as COSY are employed to establish proton-proton correlations and confirm assignments.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon (C=O) of the piperidinone ring, which appears significantly downfield, the carbons of the exocyclic double bond, and the aromatic carbons. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups, while 2D techniques like HSQC and HMBC correlate proton and carbon signals, enabling unambiguous assignment of the entire carbon framework. researchgate.netmdpi.com

Table 1: Representative NMR Spectral Data for this compound Derivatives

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Vinylic-H | 7.0 - 7.8 | Singlet (s) |

| ¹H | Aromatic-H | 6.8 - 7.5 | Multiplet (m) |

| ¹H | Piperidine-H (α to N) | 2.8 - 3.5 | Multiplet (m) |

| ¹H | Piperidine-H (α to C=O) | 2.5 - 3.0 | Multiplet (m) |

| ¹³C | Carbonyl (C=O) | 190 - 205 | - |

| ¹³C | Vinylic-C (β to C=O) | 135 - 145 | - |

| ¹³C | Vinylic-C (α to Ar) | 120 - 130 | - |

| ¹³C | Aromatic-C | 115 - 150 | - |

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound derivatives by measuring the absorption of infrared radiation at specific vibrational frequencies. The most prominent and diagnostic peaks in the IR spectrum are associated with the carbonyl and olefinic groups. The α,β-unsaturated nature of the ketone system influences the position of these absorption bands.

The key vibrational frequencies observed are:

C=O Stretch: A strong absorption band typically observed in the range of 1660-1690 cm⁻¹. This frequency is lower than that of a simple saturated ketone due to the conjugation with the C=C double bond, which delocalizes the electron density of the carbonyl group.

C=C Stretch: A medium intensity band appears around 1600-1640 cm⁻¹ corresponding to the stretching vibration of the exocyclic double bond.

C-H Aromatic Stretch: Absorption bands are typically found just above 3000 cm⁻¹.

N-H Stretch: For derivatives with an unsubstituted piperidine nitrogen, a medium absorption band is observed in the 3300-3500 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1660 - 1690 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1640 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. beilstein-journals.org High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org

The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI-MS). The fragmentation patterns observed upon ionization can provide valuable structural information. Common fragmentation pathways may involve cleavage of the piperidinone ring or loss of substituents from the benzylidene moiety. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives, providing both retention time and mass spectral data for identification. nih.gov

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for confirming molecular connectivity, geometry, and stereochemistry.

Determination of Molecular Geometry and Bond Parameters

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles within the crystal lattice. researchgate.net For this compound derivatives, crystallographic studies reveal key structural features. The piperidin-4-one ring typically adopts a chair or distorted chair conformation. The α,β-unsaturated ketone moiety (C=C-C=O) tends to be nearly planar to maximize π-orbital overlap and conjugation. The orientation of the benzylidene group relative to the piperidinone ring is defined by specific torsion angles. Analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. mdpi.commdpi.com

Table 3: Selected Bond Parameters from X-ray Crystallographic Data

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | 1.22 - 1.25 Å |

| Bond Length | C=C (exocyclic) | 1.33 - 1.36 Å |

| Bond Length | C-N (piperidine) | 1.45 - 1.49 Å |

| Bond Angle | C-C(=O)-C | 118 - 122° |

Note: Values are generalized and specific parameters depend on the exact derivative and its crystal environment.

Analysis of Stereochemistry (e.g., E/Z Configuration of Olefinic Double Bonds)

The exocyclic double bond in this compound derivatives can exist as one of two geometric isomers: E (entgegen) or Z (zusammen). The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. khanacademy.orglibretexts.orglibretexts.org

Priority Assignment: For each carbon of the C=C double bond, the two attached groups are ranked based on the atomic number of the atom directly bonded to the double bond. Higher atomic number equals higher priority.

Configuration Determination:

If the two highest-priority groups are on the opposite sides of the double bond, the configuration is designated as E .

If the two highest-priority groups are on the same side of the double bond, the configuration is designated as Z . youtube.com

While NMR can suggest the stereochemistry, single-crystal X-ray analysis provides unambiguous confirmation of the E or Z configuration in the solid state. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the configuration in solution. For example, a NOE correlation between the vinylic proton and protons on the piperidine ring can help distinguish between the E and Z isomers. nih.govnih.gov In many reported syntheses, the E-isomer is the thermodynamically more stable and predominantly formed product due to reduced steric hindrance.

Table of Compounds Mentioned

| Compound Name |

|---|

Crystal Packing and Intermolecular Interactions in the Solid State

In the crystal structures of compounds like 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one, a complex web of hydrogen bonds is observed. Molecules are linked by two pairs of O—H···N and O—H···O hydrogen bonds, which form chains extending through the crystal lattice researchgate.netresearchgate.net. These chains are further interconnected by C—H···O interactions, creating undulating sheets researchgate.net. This intricate arrangement highlights the importance of substituent groups on the benzylidene moiety in directing the crystal packing.

For derivatives containing different substituents, such as 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one, the interaction motifs change. In this case, molecules are linked by weak C—H···Cl hydrogen bonds researchgate.net. Furthermore, the chains formed by these interactions are linked along a different crystallographic axis by π–π interactions between the benzene rings, with a measured inter-centroid distance of 3.779 (4) Å researchgate.net. The piperidinone ring in many of these derivatives is observed to adopt a stable 'sofa' conformation researchgate.netresearchgate.net.

Other related piperidin-4-one derivatives also exhibit a variety of intermolecular interactions. For instance, neighboring molecules can be linked via N—H···O and C—H···O hydrogen bonds researchgate.net. The formation of specific supramolecular structures, such as inversion dimers and ring motifs, is a common feature driven by these directional interactions researchgate.netresearchgate.net. The analysis of these interactions is often complemented by Hirshfeld surface analysis, which helps to quantify and visualize the different types of intermolecular contacts within the crystal researchgate.net.

The following table summarizes crystallographic data for representative this compound derivatives, illustrating the variations in their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one | C20H19NO3 | Monoclinic | P21/c | O—H···N, O—H···O, C—H···O | researchgate.netresearchgate.net |

| 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one | C20H17Cl2NO | Monoclinic | P21/n | C—H···Cl, π–π interactions | researchgate.net |

Conformational Dynamics and Energy Landscape Studies

The biological activity and physical properties of this compound derivatives are intrinsically linked to their conformational flexibility. Understanding the dynamics of these molecules requires exploring their potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energy landscape, identifying stable conformers, and determining the energy barriers that separate them.

The conformational landscape of these molecules is primarily defined by the rotational freedom around several key single bonds and the puckering of the piperidin-4-one ring. The piperidinone ring itself can exist in various conformations, such as chair, boat, and twist-boat, with the chair and sofa forms often being the most stable. The energy barrier for ring inversion in related heterocyclic systems has been studied and provides a reference for the flexibility of the core structure.

A critical aspect of the conformational dynamics is the rotation around the C-C single bond connecting the benzylidene group to the piperidinone ring and the C=C double bond of the exocyclic methylene group. A relaxed potential energy surface scan, where the dihedral angle of a specific bond is systematically varied while allowing other parts of the molecule to relax, can reveal the low-energy conformations and the transition states connecting them. For analogous systems, DFT calculations have been used to map out such energy surfaces, showing energy differences of several kcal/mol between various stable and unstable forms.

While specific energy landscape data for this compound is not extensively published, studies on similar N-substituted heterocyclic systems provide valuable insights. For example, variable temperature NMR studies on N-substituted 2-benzazepines have revealed chair-to-chair interconversion barriers of approximately 11 kcal/mol. Theoretical studies on N-substituted piperidines and pyrrolidines have successfully used DFT to calculate the relative energies of different conformers and correlate them with experimental NMR data. These studies identify the most stable conformers by comparing the calculated and experimental chemical shifts after obtaining a Boltzmann-weighted average of the low-energy structures.

The following table conceptualizes the type of data that a detailed computational study on a hypothetical this compound derivative might yield, illustrating the relative energies of different potential conformers.

| Conformer | Dihedral Angle (C-C-C=C) | Piperidinone Ring Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 0° (s-cis) | Chair | 1.5 | 9.8 |

| B | 180° (s-trans) | Chair | 0.0 | 88.7 |

| C | 180° (s-trans) | Twist-Boat | 3.0 | 1.5 |

Mechanistic Investigations of Reactions Involving 3 Benzylidenepiperidin 4 One

Elucidation of Reaction Pathways and Transition States

The formation of 3-benzylidenepiperidin-4-one is most commonly achieved through a Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation between piperidin-4-one and benzaldehyde (B42025). wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds under base-catalyzed conditions. The elucidated reaction pathway involves several key steps, each with its own transition state.

The generally accepted mechanism proceeds as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from the C3 position of the piperidin-4-one ring to form a resonance-stabilized enolate intermediate. This is often the rate-determining step.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate, known as the aldol addition product.

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield a neutral β-hydroxy ketone, specifically 3-(hydroxy(phenyl)methyl)piperidin-4-one.

Dehydration: Under the reaction conditions (often with heating), this aldol adduct undergoes dehydration. A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide (B78521) ion, resulting in the formation of a carbon-carbon double bond. This elimination occurs via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism and results in the conjugated system of this compound. youtube.com

While specific transition state energies for this compound have not been extensively reported in the literature, computational studies on analogous reactions, such as the piperidine-catalyzed Knoevenagel condensation, provide insight. acs.orgacs.org These studies calculate the free energy profiles and identify the highest energy barriers, which correspond to the transition states. For instance, in a related Knoevenagel reaction, the formation of an iminium ion was found to be the rate-determining step, with a calculated free energy barrier of 21.8 kcal/mol. acs.org Such computational approaches, like Density Functional Theory (DFT), are crucial for mapping the potential energy surface of the reaction and characterizing the geometry and energy of transition states. acs.org

Table 1: General Steps in the Base-Catalyzed Formation of this compound

| Step | Reactants | Intermediate/Product | Mechanism Type |

|---|---|---|---|

| 1 | Piperidin-4-one + Base | Piperidin-4-one Enolate | Acid-Base Reaction |

| 2 | Enolate + Benzaldehyde | Tetrahedral Alkoxide | Nucleophilic Addition |

| 3 | Alkoxide + Solvent | β-Hydroxy Ketone Adduct | Proton Transfer |

Role of Catalysts in Modulating Reaction Mechanisms

Catalysts are fundamental to the synthesis of this compound, primarily by facilitating the formation of the key enolate intermediate. The choice of catalyst can influence reaction rates and, in some cases, the reaction pathway.

Base Catalysis: This is the most common method. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective in deprotonating the piperidin-4-one to generate the nucleophilic enolate. nih.gov The catalyst's role is to increase the concentration of the enolate, thereby accelerating the rate of nucleophilic attack on the aldehyde. The hydroxide ion is regenerated during the protonation of the tetrahedral intermediate, allowing it to participate in the subsequent dehydration step, thus completing the catalytic cycle. Studies on solvent-free Claisen-Schmidt reactions have demonstrated that catalytic amounts (e.g., 20 mol%) of solid NaOH can be highly effective. nih.gov

Organocatalysis: Secondary amines, such as piperidine (B6355638) itself or proline, can also catalyze the condensation. The mechanism can differ slightly from simple base catalysis. As seen in analogous Knoevenagel condensations, the amine catalyst can react with the aldehyde to form an iminium ion. acs.org This process activates the aldehyde, making it more electrophilic. Concurrently, the amine can also act as a base to facilitate enolate formation or operate through an enamine mechanism. Computational studies suggest that in some piperidine-catalyzed reactions, the primary role of the catalyst is to facilitate the final elimination (dehydration) step rather than activating the aldehyde. acs.org Organocatalysis is a cornerstone of asymmetric synthesis, enabling the production of chiral piperidone scaffolds. mdpi.com

Table 2: Comparison of Catalytic Mechanisms

| Catalyst Type | Primary Role | Key Intermediate(s) |

|---|---|---|

| Hydroxide Base (e.g., NaOH) | Deprotonation of ketone | Enolate, Alkoxide |

Stereochemical Control in Reaction Mechanisms

Stereochemical control in reactions involving this compound primarily concerns the configuration of the exocyclic double bond (E/Z isomerism). The dehydration of the β-hydroxy ketone intermediate is the stereochemistry-determining step.

The elimination reaction generally proceeds through an E1cB mechanism under basic conditions. This pathway involves the formation of a carbanion (enolate) intermediate, followed by the loss of the leaving group (hydroxide). The stereochemical outcome is dictated by the thermodynamic stability of the final product. The E-isomer, where the bulky phenyl group and the piperidin-4-one ring are on opposite sides of the double bond, is sterically less hindered and therefore thermodynamically more stable than the Z-isomer. As a result, the Claisen-Schmidt condensation overwhelmingly yields the E-isomer. chemistrysteps.com

In more complex reactions involving this compound as a starting material (e.g., in conjugate additions or cycloadditions), controlling the stereochemistry of newly formed chiral centers is a significant challenge. Asymmetric organocatalysis has emerged as a powerful tool for this purpose. Chiral catalysts, such as proline derivatives or cinchona alkaloids, can create a chiral environment around the reactants. researchgate.net This is often achieved through the formation of transient chiral intermediates, like a chiral iminium ion or enamine, which then react with incoming nucleophiles or electrophiles in a stereoselective manner. The catalyst shields one face of the intermediate, directing the attack to the other face and leading to the preferential formation of one enantiomer or diastereomer. For example, in the asymmetric hydrogenation of exocyclic α,β-unsaturated ketones, chiral iridium catalysts have been used to achieve excellent enantioselectivities and diastereoselectivities. nih.gov

Computational and Theoretical Chemistry Studies of 3 Benzylidenepiperidin 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are instrumental in exploring the structure-activity relationships of piperidin-4-one derivatives by predicting their geometries, electronic distributions, and chemical reactivity. nih.govnih.gov Methods like the B3LYP hybrid functional are commonly employed, often with basis sets such as 6-311++G(d,p), to achieve reliable results for organic molecules. mdpi.comnih.govnih.gov

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3-Benzylidenepiperidin-4-one, theoretical calculations predict a non-planar structure for the piperidin-4-one ring, typically adopting a chair or twisted-boat conformation. nih.govresearchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. nih.gov

Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. This information is vital for understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters for a Piperidin-4-one Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C=C (exocyclic) | ~1.35 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C(=O)-C | ~117° |

Note: The values are typical and may vary slightly depending on the specific derivative and the level of theory used.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. nih.govwikipedia.org In this compound systems, the HOMO is typically localized on the benzylidene and piperidinone nitrogen moieties, while the LUMO is distributed over the enone system (the C=C-C=O group). This distribution indicates that the molecule is susceptible to both electrophilic and nucleophilic attack at different sites. The energy of the gap can be used to predict the wavelengths of light the compound will absorb, which is relevant for its optical properties. schrodinger.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1 to -6.5 |

| ELUMO | -1.8 to -2.2 |

| Energy Gap (ΔE) | ~4.0 to 4.5 |

Note: Values are estimations for a generic this compound system and can vary based on substituents and computational method.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify regions of varying charge. wolfram.comresearchgate.net MEP maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. uni-muenchen.deresearchgate.net

For this compound, the MEP map typically shows:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is usually found around the hydrogen atom attached to the piperidine (B6355638) nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral Regions (Green): These regions represent areas with near-zero potential, typically found over the carbon framework of the aromatic and piperidine rings.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the ease with which a molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as μ²/2η (where μ is the chemical potential, approximately -χ).

Table 3: Global Reactivity Descriptors

| Descriptor | Typical Value (eV) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | ~2.0 - 2.25 | Moderately hard, indicating good stability. |

| Chemical Softness (S) | ~0.44 - 0.50 | Indicates moderate reactivity. |

| Electronegativity (χ) | ~4.0 - 4.3 | Represents the electron-attracting power. |

| Electrophilicity Index (ω) | ~3.5 - 4.5 | Measures the electrophilic nature of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in structure, solvent effects, and interactions with other molecules, such as biological receptors. researchgate.netrsc.org

For this compound systems, MD simulations can be used to:

Explore the conformational landscape of the flexible piperidine ring and the orientation of the benzylidene substituent.

Study the stability of different conformers (e.g., chair vs. boat) in various solvent environments.

Investigate the dynamics of intermolecular interactions, such as hydrogen bonding with water molecules or the binding mechanism within a protein's active site. nih.gov

Provide insights into how the molecule's flexibility and dynamic behavior influence its macroscopic properties and biological activity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). wiley.comwiley-vch.de This analysis allows for the unambiguous partitioning of a molecule into atomic basins and the characterization of chemical bonds and non-covalent interactions. uni-rostock.dewikipedia.orgresearchgate.net

QTAIM analysis focuses on the properties of the electron density at bond critical points (BCPs)—points where the gradient of the electron density is zero. researchgate.netorientjchem.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction:

Covalent Bonds: Characterized by high ρ and a large negative ∇²ρ, indicating a significant accumulation of charge between the nuclei.

Non-Covalent Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ and small positive ∇²ρ, indicating a depletion of charge characteristic of closed-shell interactions.

In the context of this compound, QTAIM can be applied to:

Quantify the covalent character of the C=O, C=C, C-N, and C-H bonds.

Identify and characterize weak intramolecular interactions, such as C-H···O hydrogen bonds, which can influence the molecule's preferred conformation and stability.

Analyze intermolecular interactions in crystal structures or molecular complexes, providing a deeper understanding of the forces governing supramolecular assembly. researchgate.net

: Molecular Modeling and Docking Studies

Computational and theoretical chemistry have become indispensable tools in the study of this compound systems and their derivatives. These methods provide deep insights into the molecular-level interactions and structural features that govern their chemical and biological activities. Molecular modeling and docking, in particular, are pivotal for understanding the binding mechanisms of these compounds with various biological targets.

Analysis of Molecular Interactions with Chemical Targets

Molecular docking simulations are widely employed to predict the binding orientation and affinity of this compound derivatives within the active sites of specific biological targets. These studies reveal the intricate network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-protein complex.

Research has shown that derivatives of the piperidin-4-one scaffold can interact with a variety of enzymes and receptors. For instance, docking studies on related benzylpiperidine and piperidin-4-one derivatives have identified key interactions with targets like acetylcholinesterase (AChE), enoyl-acyl carrier protein (EACP) reductase, and dipeptidyl peptidase-4 (DPP4). nih.govnih.govresearchgate.net

In a study involving novel AChE inhibitors with a benzylpiperidine scaffold, molecular docking revealed specific binding modes. The phenyl group of a phenyl-ethyl-N-piperidine moiety was found to form hydrophobic interactions with Trp285 and Tyr340 residues in the AChE active site. nih.gov Furthermore, a π-cation interaction was observed between the nitrogen atom of the piperidine ring and the Phe294 residue, highlighting the crucial role of this heterocyclic core in anchoring the molecule. nih.gov

Similarly, in studies targeting the EACP reductase from Mycobacterium tuberculosis, piperidin-4-imine derivatives were shown to bind effectively within the enzyme's active site. nih.gov The interactions predicted by these docking simulations help to rationalize the observed biological activity and guide the design of more potent inhibitors. Computational analyses of other derivatives targeting the InhA enzyme, an enoyl-ACP reductase, have detailed specific hydrogen bonding with residues like TYR158 and MET98. mdpi.com

The table below summarizes key molecular interactions identified through docking studies for various piperidin-4-one derivatives with their respective biological targets.

| Target Protein | Derivative Scaffold | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | Benzylpiperidine | Trp285, Tyr340, Tyr336, Phe337 | Hydrophobic |

| Acetylcholinesterase (AChE) | Benzylpiperidine | Phe294 | π-cation |

| Acetylcholinesterase (AChE) | Benzylpiperidine | Trp85 | π-cation |

| Enoyl-ACP Reductase (InhA) | Pyrrole-hydrazide | TYR158, NAD300 | Hydrogen Bond |

| Enoyl-ACP Reductase (InhA) | Pyrrole-hydrazide | MET98 | Hydrogen Bond |

| Dipeptidyl Peptidase-4 (DPP4) | 4-Aminopiperidine-quinazoline | Not Specified | Binding Interactions |

This table is generated based on findings from multiple computational studies on piperidine derivatives to illustrate common interaction patterns. nih.govresearchgate.netmdpi.com

Molecular dynamics (MD) simulations further complement these docking studies by validating the stability of the predicted ligand-protein complexes over time. nih.govresearchgate.net These simulations confirm that the identified binding poses are maintained, reinforcing the proposed interaction mechanisms.

Structure-Reactivity Correlations via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly insightful. nih.govdovepress.com

These methods correlate the biological activity of molecules with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com For example, QSAR studies on dimeric 3,5-bis(benzylidene)-4-piperidones have revealed the importance of electronic and hydrophobic properties of the aryl substituents for their cytotoxic activity. mdpi.com Semilogarithmic plots showed a negative correlation between activity and both the Hammett constant (σ) and the hydrophobicity constant (π), suggesting that specific electronic and lipophilic characteristics are critical for potency. mdpi.com

In CoMFA and CoMSIA studies, contour maps are generated to visualize the regions around the aligned molecules where modifications to specific properties would likely enhance or diminish activity. Favorable steric regions, for instance, indicate where bulkier substituents could improve binding, while favorable electrostatic regions might suggest where electron-withdrawing or electron-donating groups are preferred. dovepress.commdpi.com

The statistical robustness of a QSAR model is crucial and is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). dovepress.com Models with high predictive power are valuable for designing new derivatives with potentially improved activity. researchgate.net

Density Functional Theory (DFT) is another computational method used to investigate the electronic structure and reactivity of these molecules. researchgate.netmdpi.com By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. A smaller gap generally implies higher chemical reactivity. researchgate.net This analysis helps in comparing the intrinsic reactivity of different derivatives, as demonstrated in a study where a more potent DPP4 inhibitor was found to be "softer" (more reactive) based on its DFT profile compared to a less potent analogue. researchgate.net

The table below summarizes the key findings from various computational studies aimed at establishing structure-reactivity correlations for piperidine-based compounds.

| Computational Method | Compound Series | Key Findings | Statistical Significance (if applicable) |

| QSAR | Dimeric 3,5-bis(benzylidene)-4-piperidones | Cytotoxicity correlates negatively with electronic (σ) and hydrophobic (π) constants of aryl substituents. | p < 0.05 for correlations |

| 3D-QSAR (MSA) | 3-(4-benzylpiperidin-1-yl)propylamine derivatives | Activity is influenced by relative negative charge (RNCG), molecular length (Lz), and van der Waals area. | Not specified |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrimido-isoquinolin-quinones | Antibacterial activity is explained by steric, electronic, and hydrogen-bond acceptor properties. | q²=0.660 (CoMFA), r²=0.938 (CoMFA) |

| DFT | 4-Aminopiperidine-quinazoline derivatives | The most potent compound was found to be softer (more reactive) based on HOMO-LUMO analysis. | Not applicable |

This table collates data from representative studies to highlight the application of different computational methods in structure-reactivity analysis. researchgate.netmdpi.commdpi.comnih.gov

Together, these computational approaches provide a detailed framework for understanding the chemical behavior of this compound systems, guiding the rational design and optimization of new compounds with desired properties.

Supramolecular Chemistry of 3 Benzylidenepiperidin 4 One Systems

Design and Synthesis of Supramolecular Building Blocks Incorporating Piperidin-4-one Units

The piperidin-4-one moiety is a versatile scaffold in supramolecular chemistry, serving as a foundational component in the design of more complex molecular architectures. Its utility stems from the inherent functionalities it possesses: a secondary amine (or a substituted tertiary amine) that can act as a hydrogen bond donor or acceptor, a carbonyl group that is an excellent hydrogen bond acceptor, and a six-membered ring that provides conformational rigidity. The 3-benzylidenepiperidin-4-one framework, in particular, introduces an exocyclic double bond and an aromatic ring, which further expands the possibilities for non-covalent interactions, including π-π stacking and C-H···π interactions.

The design of supramolecular building blocks based on this compound often involves the strategic placement of functional groups on the benzylidene ring or the piperidine (B6355638) nitrogen. These modifications are intended to direct the self-assembly process towards specific, desired architectures. For instance, the introduction of hydroxyl or carboxyl groups can promote the formation of robust hydrogen-bonding networks.

Self-Assembly Processes Driven by Non-Covalent Interactions

The spontaneous organization of this compound derivatives into ordered supramolecular structures is governed by a variety of non-covalent interactions. The interplay of these forces dictates the final architecture and properties of the resulting assembly.

Hydrogen Bonding Networks in Assemblies

Hydrogen bonding is a primary driving force in the self-assembly of this compound systems. The N-H group of the piperidine ring (in N-unsubstituted derivatives) and the C=O group are key hydrogen bond donor and acceptor sites, respectively. In the crystal structure of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one, molecules are linked by O—H⋯N and O—H⋯O hydrogen bonds, forming chains. researchgate.net The presence of additional functional groups, such as hydroxyls on the benzylidene ring, can lead to the formation of extensive and robust hydrogen-bonded networks. These networks can range from simple one-dimensional chains to more complex two- or three-dimensional architectures, significantly influencing the crystalline packing and the macroscopic properties of the material.

| Compound | Hydrogen Bond Type | Resulting Motif |

| 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one | O—H⋯N, O—H⋯O | Chains |

| 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one | C—H⋯Cl | Chains |

π-π Stacking Interactions in Supramolecular Structures

The aromatic rings of the benzylidene group are prone to engage in π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. These interactions occur when the π-orbitals of adjacent aromatic rings overlap, resulting in an attractive force. The geometry of the stacking can be face-to-face or offset (displaced face-to-face), with the latter often being energetically more favorable. In the crystal structure of 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one, π–π interactions with an inter-centroid distance of 3.779 (4) Å link molecular chains. researchgate.net The strength and directionality of these interactions can be tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic ring, thereby controlling the self-assembly process.

| Compound | Inter-centroid Distance (Å) |

| 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one | 3.779 (4) |

Crystal Engineering and Design of Ordered Molecular Assemblies

Crystal engineering of this compound systems focuses on the rational design of molecules that will self-assemble into crystalline solids with desired structures and properties. By understanding the strength and directionality of the various non-covalent interactions, it is possible to predict and control the packing of molecules in the solid state.

A key aspect of the crystal engineering of these compounds is the control of polymorphism—the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, and controlling their formation is crucial for applications. By carefully selecting solvents and crystallization conditions, it is often possible to favor the formation of a specific polymorph. The study of various crystal structures of piperidin-4-ones and their derivatives highlights the importance of crystallization procedures in obtaining suitable crystals for structural analysis. chemrevlett.com

| Compound | Piperidinone Ring Conformation |

| 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one | Sofa |

| 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one | Sofa |

Advanced Synthetic Applications and Scaffold Design

3-Benzylidenepiperidin-4-one as a Key Synthetic Intermediate for Complex Molecules

The unique chemical reactivity of the this compound core allows it to serve as a crucial building block for the synthesis of a wide array of more complex molecular architectures. The exocyclic double bond, in conjugation with the carbonyl group, creates a Michael acceptor, making it susceptible to nucleophilic addition reactions. This reactivity, coupled with the potential for reactions at the nitrogen atom and the carbonyl group, opens up numerous avenues for structural elaboration.

For instance, the piperidin-4-one moiety can be a precursor to various spirocyclic and fused heterocyclic systems through multicomponent reactions and cycloaddition strategies. The strategic placement of functional groups on the benzylidene ring can further influence the reactivity and allow for subsequent cross-coupling reactions to build molecular complexity.

Scaffold-Based Chemical Library Design and Synthesis

The this compound framework is an ideal scaffold for the design and synthesis of chemical libraries for high-throughput screening and drug discovery. Its amenability to diversification at multiple points allows for the generation of a large number of analogues with varied physicochemical properties.

A typical combinatorial approach might involve:

Variation of the aromatic aldehyde: A diverse range of substituted benzaldehydes can be used in the initial condensation reaction to introduce a variety of substituents on the benzylidene moiety.

N-functionalization of the piperidine (B6355638) ring: The secondary amine of the piperidine ring can be readily alkylated, acylated, or arylated to introduce another layer of diversity.

Modification of the piperidin-4-one core: The ketone functionality can be transformed into other functional groups, or the ring can be used as a template for the construction of more complex fused systems.

This systematic variation allows for the exploration of a vast chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities.

Table 1: Exemplary Building Blocks for a this compound Based Chemical Library

| R1 (from Ar-CHO) | R2 (at Piperidine N) |

| 4-Methoxy | Methyl |

| 4-Chloro | Ethyl |

| 3-Nitro | Benzyl (B1604629) |

| 2,4-Dichloro | Acetyl |

| 4-(Trifluoromethyl) | Propyl |

Derivatization for Pharmacophore Identification and Optimization (focused on chemical features and binding motifs)

Pharmacophore modeling is a crucial tool in rational drug design, defining the essential spatial arrangement of chemical features necessary for biological activity. The this compound scaffold provides a rigid framework that can be systematically derivatized to probe and optimize interactions with a biological target.

Key chemical features and binding motifs that can be modulated include:

Hydrogen Bond Acceptors: The carbonyl group of the piperidin-4-one is a primary hydrogen bond acceptor. Its position and accessibility can be fine-tuned through structural modifications.

Hydrogen Bond Donors: The secondary amine of the piperidine ring can act as a hydrogen bond donor. N-alkylation or N-acylation can modulate this property.

Aromatic/Hydrophobic Regions: The benzylidene ring provides a significant hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target protein. The nature and substitution pattern of this ring are critical for optimizing these interactions.

Vectorial Orientation of Substituents: The stereochemistry of the piperidine ring and the geometry of the benzylidene group dictate the three-dimensional presentation of the various functional groups, which is critical for precise alignment within a binding pocket.

By synthesizing a focused library of derivatives and evaluating their biological activity, a structure-activity relationship (SAR) can be established. This SAR data is then used to build and refine a pharmacophore model, guiding the design of more potent and selective analogues.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | C=O of piperidin-4-one | Interaction with donor groups in the target |

| Hydrogen Bond Donor | N-H of piperidine | Interaction with acceptor groups in the target |

| Aromatic/Hydrophobic | Benzylidene ring | π-π stacking, hydrophobic interactions |

Development of Novel Heterocyclic Systems and Fused Ring Structures based on the Piperidin-4-one Skeleton

The inherent reactivity of the this compound system makes it an excellent starting material for the construction of novel and complex heterocyclic frameworks. The α,β-unsaturated ketone moiety is a versatile Michael acceptor and a dienophile in Diels-Alder reactions, while the ketone and the secondary amine provide handles for various cyclization strategies.

Multicomponent Reactions (MCRs): This scaffold can participate in one-pot multicomponent reactions, leading to the rapid assembly of complex heterocyclic systems. For example, a three-component reaction involving the this compound, an active methylene compound, and a source of ammonia (B1221849) or an amine can lead to the formation of fused pyridine (B92270) rings.

Cycloaddition Reactions: The electron-deficient exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions with various dienes, leading to the formation of spirocyclic or fused polycyclic systems. 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides can also be employed to construct novel five-membered heterocyclic rings fused to the piperidine core.

These synthetic strategies allow for the exploration of novel chemical space and the generation of structurally diverse molecules with potential applications in various fields, including medicinal chemistry and materials science.

Table 3: Examples of Fused Heterocyclic Systems Derived from this compound

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Multicomponent Reaction | Malononitrile, Ammonium Acetate | Pyrido[2,3-c]piperidine |

| [4+2] Cycloaddition | Danishefsky's diene | Spiro[piperidine-3,2'-oxane] |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazolino[4,5-c]piperidine |

Reaction Kinetics of 3 Benzylidenepiperidin 4 One Formations and Transformations

Determination of Rate Laws and Reaction Orders

While specific rate laws for the formation of 3-benzylidenepiperidin-4-one are not extensively detailed in the available literature, the kinetics of analogous Claisen-Schmidt reactions have been investigated. For the condensation of benzaldehyde (B42025) and acetophenone, competition experiments have been used to probe the rate-determining step. In these studies, the reaction rates were found to be more sensitive to the substituents on benzaldehyde ed.gov. This suggests that the nucleophilic addition of the enolate to the aldehyde is the rate-determining step.

A positive reaction constant (ρ) obtained from Hammett plots for this reaction indicates that the rate is enhanced by electron-withdrawing groups on the benzaldehyde, which increase its electrophilicity, and by substituents that increase the acidity of the α-hydrogen on the ketone ed.gov. Based on these analogous systems, the rate law for the formation of this compound can be proposed as:

Rate = k[piperidin-4-one][benzaldehyde][base]

This proposed rate law is consistent with a mechanism where the formation of the enolate is a rapid pre-equilibrium, followed by a slower, rate-determining nucleophilic attack. The reaction would be first order with respect to the piperidin-4-one, the benzaldehyde, and the base catalyst.

Table 1: Proposed Reaction Orders for the Formation of this compound

| Reactant | Proposed Reaction Order |

| Piperidin-4-one | 1 |

| Benzaldehyde | 1 |

| Base Catalyst | 1 |

| Overall Reaction Order | 3 |

It is important to note that this is a proposed rate law based on analogous reactions, and experimental verification for the specific case of this compound is required for confirmation.

Influence of Reaction Conditions on Rate Constants

The rate constant (k) for the formation of this compound is significantly influenced by various reaction conditions, including temperature, solvent, and catalyst concentration.

Temperature: An increase in temperature generally leads to an increase in the reaction rate constant, as predicted by the Arrhenius equation. Theoretical studies on the Claisen-Schmidt condensation have shown that a slight increase in temperature can influence the rate-controlling step of the reaction rsc.org. Higher temperatures provide the necessary activation energy for the reactants to overcome the energy barrier of the transition state.

Solvent Effects: The choice of solvent can have a profound impact on the reaction kinetics. Protic solvents, for instance, can solvate the base catalyst and the enolate intermediate, potentially affecting their reactivity. In some cases, solvent-free conditions have been reported to give quantitative yields in Claisen-Schmidt reactions, suggesting that the absence of a solvent can enhance the reaction rate by increasing the concentration of the reactants wikipedia.org. The use of a solvent-free grinding method for the synthesis of related 3-arylidene-4-piperidone derivatives has also been shown to be an efficient approach researchgate.net. Theoretical models applied to chalcone (B49325) formation, a related reaction, indicate that a protic solvent can influence which step becomes rate-controlling rsc.org.

Catalyst Concentration: The concentration of the base catalyst plays a critical role in the reaction rate. An increase in catalyst concentration generally leads to a higher reaction rate, as the rate is often directly proportional to the catalyst concentration researchgate.net. However, an excessively high catalyst concentration can lead to side reactions or be unsuitable for certain reactions due to increased saponification or emulsion formation researchgate.net. For the Claisen-Schmidt reaction, studies have optimized the amount of catalyst, with 20 mol% of solid NaOH being found effective for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones under solvent-free conditions mdpi.com. Different catalysts, such as KOH, NaOAc, and NH4OAc, have also been explored, with NaOH often showing superior catalytic activity mdpi.com. The nature of the catalyst, whether it is a Lewis acid or a Brønsted acid, can also significantly affect the reaction yield and rate researchgate.net.

Table 2: Effect of Reaction Conditions on the Rate Constant of this compound Formation

| Condition | Effect on Rate Constant | Rationale |

| Increasing Temperature | Increases | Provides higher activation energy to overcome the transition state barrier. |

| Solvent Polarity | Varies | Can affect the solvation of reactants and intermediates, influencing their reactivity. Protic solvents can alter the rate-determining step. |

| Increasing Catalyst Concentration | Increases (up to a point) | A higher concentration of catalyst increases the rate of enolate formation. |

Activation Energy and Thermodynamic Parameters of Key Reactions

Kinetic Isotope Effect Studies for Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step princeton.edu. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

For the formation of this compound, a primary KIE would be expected if the deprotonation of the α-carbon of the piperidin-4-one by the base is the rate-determining step. In this scenario, the rate of the reaction with the deuterated piperidin-4-one would be slower than that of the non-deuterated compound (kH/kD > 1).

Conversely, if the nucleophilic attack of the enolate on the benzaldehyde is the rate-determining step, a smaller or inverse KIE (kH/kD ≈ 1 or < 1) might be observed for the deprotonation step, as this would be a rapid pre-equilibrium.

While no specific KIE studies on the formation of this compound were found, the principles of KIE can be applied to investigate its mechanism epfl.chic.ac.uk. For instance, an inverse KIE in a Claisen-Schmidt condensation does not necessarily exclude the second enolization as a rate-controlling step in a protic medium rsc.org. The interpretation of KIE data provides valuable information about the transition state structure and the nature of bond-breaking and bond-forming processes in the rate-limiting step princeton.edu.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzylidenepiperidin-4-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves condensation of piperidin-4-one with benzaldehyde derivatives under acid or base catalysis. To optimize yields, researchers should systematically vary reaction parameters (e.g., solvent polarity, temperature, and catalyst type). For example, using anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·Et₂O) may enhance imine formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity products. Reproducibility requires detailed documentation of stoichiometry, reaction time, and workup procedures .

Q. How can researchers ensure the purity and structural integrity of this compound during characterization?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Compare H and C NMR peaks with literature data to confirm the absence of unreacted starting materials or byproducts.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) within 5 ppm error margins.

- Melting Point Analysis : A sharp melting point (±2°C range) indicates purity.

- HPLC : Employ reverse-phase chromatography with UV detection to quantify impurities (<1% threshold). Document all conditions (column type, mobile phase, flow rate) for reproducibility .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps.

- First Aid : For accidental exposure, flush eyes with water for 15 minutes (consult ophthalmologist) and wash skin with soap/water. If inhaled, move to fresh air and seek medical attention if symptoms persist.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label containers with hazard symbols (e.g., H315, H319) per GHS guidelines .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Animal Models : Select species (e.g., rodents) based on target pathology (e.g., CNS disorders for piperidine derivatives). Use randomized, blinded dosing groups (n ≥ 6) to minimize bias.

- Dose Optimization : Conduct preliminary dose-ranging studies (e.g., 10–100 mg/kg) to establish therapeutic vs. toxic thresholds. Monitor biomarkers (e.g., plasma levels via LC-MS) and behavioral endpoints.

- Control Groups : Include vehicle controls and reference compounds (e.g., FDA-approved analogs) for comparative efficacy. Statistical analysis (ANOVA with post-hoc tests) must account for inter-individual variability .

Q. How should conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Source Analysis : Compare experimental protocols (e.g., cell lines, incubation times, assay kits) across studies. Variability in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.

- Replication : Independently replicate key experiments under standardized conditions. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity and identify outliers. Publish negative results to reduce publication bias .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with substitutions at the benzylidene or piperidone moieties. For example, introduce electron-withdrawing groups (e.g., NO₂) to assess electronic effects on receptor binding.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Validate predictions with mutagenesis (e.g., alanine scanning).

- Pharmacophore Mapping : Use QSAR software (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors. Correlate descriptors (e.g., logP, polar surface area) with activity data .

Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Resolve structures using SHELX or Olex2 software, reporting R-factor values (<5% for high confidence).

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (e.g., TDDFT calculations) to confirm absolute configuration.

- Dynamic NMR : For flexible derivatives, perform variable-temperature NMR to detect conformational exchange and assign stereochemistry .

Q. What methodologies are recommended for investigating the compound’s toxicity mechanisms?

- Methodological Answer :

- In Vitro Tox Screens : Use hepatocyte cultures (e.g., HepG2 cells) to assess metabolic stability and CYP450 inhibition. Measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry.

- Genotoxicity Assays : Perform Ames tests (with/without metabolic activation) and micronucleus assays to evaluate mutagenic potential.

- Omics Profiling : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., oxidative stress, DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.